molecular formula C9H12BrN B108591 2-(4-Bromophenyl)propan-2-amine CAS No. 17797-12-5

2-(4-Bromophenyl)propan-2-amine

Cat. No.: B108591
CAS No.: 17797-12-5
M. Wt: 214.1 g/mol
InChI Key: IQKKTIWXHJDLFL-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)propan-2-amine is a chemical compound of interest in synthetic organic and medicinal chemistry research. Its structure incorporates both a sterically hindered tertiary amine and a brominated phenyl ring, making it a potential intermediate for the synthesis of more complex molecules . The bromine atom at the para-position is a key functional handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the exploration of diverse chemical libraries . Researchers utilize this compound as a building block in method development and the synthesis of novel compounds for various in vitro research applications. It is critical to note that this compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKKTIWXHJDLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629746
Record name 2-(4-Bromophenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17797-12-5
Record name 2-(4-Bromophenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 4 Bromophenyl Propan 2 Amine and Its Derivatives

Chemical Precursors and Starting Materials

The foundation of a successful synthesis lies in the selection and preparation of appropriate starting materials. The assembly of 2-(4-bromophenyl)propan-2-amine relies on precursors that either possess the brominated phenyl ring or can be efficiently functionalized to incorporate it.

A primary route to the target compound and its analogues begins with commercially available or synthetically accessible brominated aromatic carbonyl compounds. 4-Bromobenzaldehyde and 4-bromoacetophenone serve as key starting materials. nih.gov For instance, 2-(4-Bromophenyl)quinoline-4-carboxylic acid is prepared by reacting 4-bromoacetophenone with isatin (B1672199) in a process known as the Pfitzinger reaction. nih.gov

The synthesis of related benzaldehyde (B42025) precursors, such as 4-bromo-2-methoxybenzaldehyde (B1278859), has been achieved starting from 1,4-dibromo-2-fluorobenzene (B72686). This multi-step process involves a metal-halogen exchange followed by formylation to yield 2-fluoro-4-bromobenzaldehyde, which is then reacted with methanol (B129727) and potassium carbonate. google.comgoogle.com These varied precursors provide versatile entry points to the core structure.

Table 1: Key Aromatic Precursors and their Synthesis

Precursor CompoundStarting Material(s)Key Reaction TypeReference
2-(4-Bromophenyl)quinoline-4-carboxylic acid4-Bromoacetophenone, IsatinPfitzinger reaction nih.gov
4-Bromo-2-methoxybenzaldehyde1,4-Dibromo-2-fluorobenzeneMetal-halogen exchange, Formylation, SNAr google.comgoogle.com
2-Amino-4-bromobenzaldehyde2-Nitro-4-bromobenzaldehydeReduction of nitro group

Achieving the correct regiochemistry, with the bromine atom at the para position of the phenyl ring, is critical. One of the most direct strategies is to begin with a starting material that already contains bromine in the desired location, thereby avoiding potentially low-yielding or non-selective bromination steps later in the synthesis. The use of precursors like 1,4-dibromobenzene (B42075) or p-bromoanisole ensures the bromine is correctly positioned from the outset. google.com For example, the synthesis of 4-bromo-2-methoxybenzaldehyde from 1,4-dibromo-2-fluorobenzene exemplifies this approach, where the para-bromo stereochemistry is fixed. google.com

Alternatively, electrophilic aromatic substitution can be employed on a suitable phenylpropanamine precursor. However, this method requires careful consideration of directing group effects to ensure para-selectivity and to prevent the formation of ortho or meta isomers.

The construction of the propan-2-amine side chain is a pivotal step. A highly effective method involves the use of organometallic reagents. For example, a Grignard reaction using methylmagnesium bromide can be performed on a 4-bromobenzoyl derivative, such as methyl 4-bromobenzoate. This reaction adds two methyl groups to the carbonyl carbon, forming the tertiary alcohol 2-(4-bromophenyl)propan-2-ol, a direct precursor to the target amine. A similar synthesis has been reported with a yield of 98.2% for the ortho-substituted analogue, 2-(2-bromophenyl)-2-propanol, from methyl 2-bromobenzoate. chemicalbook.com

Another major pathway is reductive amination, which starts from a ketone. Beginning with 4-bromoacetophenone, the propan-2-amine moiety can be constructed. This would typically involve a reaction sequence that adds the remaining methyl and amine groups, for example through a Grignard reaction followed by conversion of the resulting alcohol to an amine, or through direct reductive amination protocols.

Detailed Reaction Pathways and Mechanistic Considerations

Understanding the underlying mechanisms of the key synthetic transformations is essential for optimizing reaction conditions and achieving high yields of the desired product.

Reductive amination is a powerful method for forming C-N bonds and is particularly useful for synthesizing derivatives of this compound. libretexts.org Since the target compound is a primary amine, it can serve as a building block for more complex secondary and tertiary amines. The reaction proceeds in two main stages: the formation of an imine or enamine intermediate, followed by its reduction. libretexts.orgyoutube.com

To synthesize a tertiary amine derivative, this compound (a primary amine) would first be reacted with an aldehyde or ketone to form a secondary amine via an imine intermediate. This secondary amine can then react with a second molecule of an aldehyde or ketone to form an enamine, which is subsequently reduced to the final tertiary amine. youtube.comyoutube.com

The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then loses a water molecule to form an imine (from a primary amine) or an enamine (from a secondary amine). libretexts.orgfiveable.me In the final step, a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or hydrogen with a metal catalyst (H₂/Pd), delivers a hydride to the electrophilic carbon of the C=N bond, yielding the amine. youtube.comfiveable.me

Table 2: Common Reagents for Reductive Amination

Reducing AgentTypical SubstrateSolventNotesReference
Sodium Borohydride (NaBH₄)Imines, EnaminesMethanol, EthanolA mild and selective reducing agent. youtube.comfiveable.me
Sodium Cyanoborohydride (NaBH₃CN)IminesMethanolEffective at slightly acidic pH; can be a one-pot reaction. libretexts.org
H₂ / Metal Catalyst (e.g., Pd/C, Ni)Imines, Enamines, Nitro compoundsEthanol, MethanolCatalytic hydrogenation is a common and efficient method. youtube.comfiveable.me
Phenylsilane (PhSiH₃)Aldehydes, KetonesN/AUsed with a dibutyltin (B87310) dichloride catalyst for direct amination. organic-chemistry.org

Nucleophilic substitution provides an alternative route for introducing the amine functionality. This pathway typically involves creating a good leaving group on the propyl side chain, which is then displaced by a nitrogen nucleophile. Starting from the precursor 2-(4-bromophenyl)propan-2-ol, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide.

A significant challenge in using nitrogen nucleophiles like ammonia (B1221849) is the potential for over-alkylation, where the newly formed primary amine reacts further with the alkyl halide to produce secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.orglibretexts.org

To circumvent this issue, the Gabriel synthesis is a highly effective method. This approach utilizes the phthalimide (B116566) anion as a surrogate for ammonia. libretexts.org The phthalimide anion acts as the nucleophile, attacking the alkyl halide to form an N-alkyl phthalimide. This intermediate shields the nitrogen from further alkylation. The desired primary amine is then liberated in a subsequent step, typically by hydrolysis with a strong base or with hydrazine. libretexts.org This method offers a clean and high-yielding pathway to primary amines like this compound from its corresponding alkyl halide.

Multi-Step Synthesis with Emphasis on Regioselectivity and Stereoselectivity

Multi-step synthesis provides the framework for constructing complex molecules like this compound with precise control over the final architecture. This control is particularly critical when targeting specific isomers or chiral versions of the molecule.

Asymmetric Synthesis for Chiral Analogues

The synthesis of single-enantiomer drugs is a significant focus in pharmaceutical development, as different enantiomers of a chiral molecule can have varied biological activities. nih.gov Asymmetric synthesis is crucial for producing enantiomerically pure compounds, often starting from achiral materials. nih.gov

A key strategy for accessing chiral analogues of this compound involves the asymmetric synthesis of a chiral precursor, such as (S)-3-(4-bromophenyl)butanoic acid. An effective, large-scale synthesis of this acid has been developed, providing a valuable building block. orgsyn.org The process begins with an asymmetric Michael addition of (4-bromophenyl)boronic acid to ethyl crotonate. This reaction is catalyzed by a rhodium complex featuring a chiral BINAP ligand, which induces the formation of the desired stereocenter with high enantiomeric purity. orgsyn.org

The resulting chiral ester, (S)-ethyl 3-(4-bromophenyl)butanoate, can then be hydrolyzed to the corresponding carboxylic acid. orgsyn.org This chiral acid is a versatile intermediate that can be converted to the desired chiral amine through classic organic reactions such as the Curtius, Hofmann, or Schmidt rearrangement. These rearrangements convert the carboxylic acid functional group into a primary amine with retention of the stereocenter's configuration, thus yielding the enantiomerically pure chiral analogue of this compound.

Table 1: Key Data for Asymmetric Synthesis of Chiral Precursor

Reaction StepCatalyst/ReagentsProductKey OutcomeSource
Asymmetric Michael AdditionBis(norbornadiene)rhodium(I) tetrafluoroborate, (R)-(+)-BINAP(S)-Ethyl 3-(4-bromophenyl)butanoateHigh enantiomeric purity orgsyn.org
HydrolysisSodium Hydroxide(S)-3-(4-Bromophenyl)butanoic AcidYield: 73% after crystallization orgsyn.org
Stereoselective Alkylation and Acylation Reactions

Once the amine functional group is in place, further derivatization through alkylation or acylation can introduce additional complexity and functionality. Performing these reactions stereoselectively is essential to avoid creating mixtures of diastereomers.

Stereoselective Alkylation: Direct stereoselective alkylation on the nitrogen atom of a chiral amine can be challenging. However, methods like phase-transfer catalysis (PTC) are highly effective for the alkylation of various anions, including those derived from N-H acids. ptfarm.pl By using a chiral phase-transfer catalyst, it is possible to achieve enantioselective alkylation, thereby creating new chiral centers or modifying the substitution pattern on the nitrogen atom in a controlled manner.

Stereoselective Acylation: Acylation of the amine group to form amides is a common transformation. To ensure stereochemical integrity, especially when coupling with chiral carboxylic acids, racemization-free coupling reagents are employed. rsc.org Reagents such as T3P (Propylphosphonic Anhydride) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are designed to activate the carboxylic acid without causing racemization at the adjacent stereocenter, ensuring that the resulting amide is formed as a single diastereomer. rsc.org The use of such advanced reagents is critical in peptide synthesis and the creation of complex chiral amides. rsc.org

Catalytic Methodologies in this compound Synthesis

Catalytic methods offer efficient and atom-economical routes for synthesizing amines and their derivatives. These approaches often provide milder reaction conditions and greater selectivity compared to stoichiometric methods.

Transition Metal Catalysis for C-N Bond Formation

The formation of the carbon-nitrogen bond is the cornerstone of amine synthesis. organic-chemistry.org Transition metal catalysis provides powerful tools for forging this bond with high efficiency.

One advanced approach is the direct C-H amination, which creates a C-N bond by activating a C-H bond, offering a step- and atom-economical alternative to traditional cross-coupling reactions. nih.gov Rhodium(III) and Iridium(III) catalysts have been developed for the direct amination of sp² C-H bonds using organic azides as the nitrogen source. nih.gov This method has the significant advantage of using the azide (B81097) as both the amino source and an internal oxidant, releasing only nitrogen gas (N₂) as a byproduct. nih.gov

Another powerful method is the asymmetric hydrogenation of prochiral imines, which is considered one of the most direct and efficient routes to α-chiral amines. nih.gov This reaction has been successfully implemented on an industrial scale. nih.gov A prochiral imine precursor to this compound could be synthesized and then subjected to hydrogenation using a chiral transition metal catalyst (e.g., based on Iridium or Rhodium with chiral phosphine (B1218219) ligands) to produce the target amine with high enantiomeric excess. nih.gov

Table 2: Comparison of Transition Metal-Catalyzed C-N Bond Formation Methods

MethodologyCatalyst TypeNitrogen SourceKey AdvantageSource
Direct C-H AminationRhodium(III), Iridium(III)Organic AzidesAtom-economical, uses N₂ as the only byproduct. nih.gov
Asymmetric HydrogenationIridium, Rhodium with chiral ligandsProchiral Imine (N-H)Direct, efficient route to chiral amines. nih.gov
Organocatalytic Approaches

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, avoiding the use of metals. This field has provided novel pathways for asymmetric synthesis. nih.gov Two primary mechanisms are enamine and iminium catalysis. mdpi.com

Iminium Catalysis: Chiral secondary amines, such as imidazolidinone derivatives, can activate α,β-unsaturated aldehydes by forming a chiral iminium ion. nih.gov This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, facilitating a conjugate addition reaction. This strategy has been successfully used for the enantioselective 1,4-addition of amine nucleophiles, creating β-amino aldehydes which are versatile synthetic intermediates. nih.gov Such an approach could be adapted to construct a chiral backbone that can be further elaborated to form derivatives of this compound.

Enamine Catalysis: In this mode, a chiral amine catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. mdpi.com Proline and its derivatives are classic examples of catalysts that operate through this mechanism, enabling highly selective aldol (B89426) and Mannich reactions. mdpi.com These reactions could be employed to build chiral fragments that are later incorporated into the final target structure.

Phase Transfer Catalysis

Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants located in two immiscible phases (e.g., an aqueous phase and an organic phase). biomedres.us The catalyst, typically a quaternary ammonium salt, facilitates the transfer of a reactant (usually an anion) from the aqueous phase to the organic phase where the reaction occurs. biomedres.us

PTC is particularly well-suited for Sₙ2 alkylation reactions to form amines and ethers. acsgcipr.orgcrdeepjournal.org It offers significant "green chemistry" advantages, such as the use of environmentally benign inorganic bases (e.g., NaOH, K₂CO₃) and the potential to run reactions in greener solvents or even solvent-free conditions. acsgcipr.org In the context of this compound, PTC could be employed for the N-alkylation of a precursor amine to generate various secondary or tertiary amine derivatives. The efficiency of the PTC catalyst is related to its structure, with parameters like the total number of carbon atoms (C#) influencing its performance. acsgcipr.org

Table 3: Common Phase-Transfer Catalysts and Their Characteristics

CatalystAbbreviationTypeTypical ApplicationSource
Benzyltriethylammonium chlorideTEBAQuaternary Ammonium SaltC-alkylation of active methylene (B1212753) compounds. biomedres.us
Tetrabutylammonium bromideTBABQuaternary Ammonium SaltGeneral purpose for Sₙ2 reactions. biomedres.us
Aliquat 336 (Trioctylmethylammonium chloride)-Quaternary Ammonium SaltUsed in solvent-free syntheses. researchgate.net
Cinchona Alkaloid Derivatives-Chiral Quaternary Ammonium SaltEnantioselective alkylation reactions. ptfarm.pl

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of the synthesis of this compound from 4-bromoacetophenone via methods like the Leuckart reaction or other reductive amination techniques is highly dependent on the careful control of several reaction parameters.

Stoichiometric Control and Reagent Selection

The stoichiometry of the reagents is a key factor in maximizing the yield of the desired amine and minimizing by-products. In the Leuckart reaction, a significant excess of the formamide (B127407) or ammonium formate (B1220265) reagent is often necessary. erowid.org For the synthesis of α-methylbenzylamine from acetophenone, using approximately 4.5 equivalents of formamide was found to be optimal. scispace.com

The choice of the reducing agent in reductive amination is critical. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comyoutube.com Sodium cyanoborohydride is particularly effective because it is selective for the reduction of the intermediate iminium ion over the starting ketone, which helps to prevent the formation of the corresponding alcohol as a by-product. masterorganicchemistry.com Catalytic hydrogenation using H₂ gas over a metal catalyst (e.g., Ni, Pd, Pt, Rh) is another important method. rsc.orglibretexts.org The choice of catalyst can influence both the reaction rate and the selectivity. For instance, a Cp*Rh(III) complex has been shown to catalyze the Leuckart-Wallach type reductive amination of ketones at lower temperatures (50-70 °C) with high chemoselectivity. scribd.com

The following table shows a comparison of different reducing agents for the reductive amination of ketones, illustrating the importance of reagent selection.

Reducing AgentTypical SolventKey AdvantagesReference
Formic Acid / Ammonium Formate (Leuckart)None or FormamideInexpensive, one-pot reaction. erowid.org
NaBH₄MethanolReadily available, effective reducing agent. organic-chemistry.org
NaBH₃CNMethanolSelective for iminium ions over ketones, reduces by-products. masterorganicchemistry.com
H₂ / Metal Catalyst (e.g., Ni, Rh)Methanol, Ethanol"Green" reductant (water is the only by-product), high atom economy. rsc.orglibretexts.org

Reaction Kinetics and Process Monitoring

Understanding the kinetics of the synthesis of this compound is essential for process optimization and scale-up. The reaction typically proceeds through the formation of an intermediate imine or formylimine, which is then reduced to the final amine. scispace.com The rate of the reaction can be influenced by factors such as reactant concentrations, temperature, and the presence of catalysts.

In-situ monitoring techniques are valuable tools for tracking the progress of the reaction and understanding its kinetics. Techniques like Raman spectroscopy can be effective for monitoring imine synthesis by observing the disappearance of the C=O stretching mode of the starting ketone and the appearance of the C=N stretching mode of the imine intermediate. This allows for real-time determination of the reaction rate and endpoint.

Alternative and Green Chemistry Synthetic Routes

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for the synthesis of amines.

Ultrasound-Promoted Synthesis for Related Aryl Ketones

Ultrasound irradiation has emerged as a powerful tool in organic synthesis to enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperatures and pressures, which can accelerate chemical reactions. rsc.org While specific studies on the ultrasound-promoted synthesis of this compound are not widely reported, the application of ultrasound to the synthesis of related aryl ketones and other nitrogen-containing compounds has been demonstrated. For example, a facile and environmentally friendly method for the synthesis of N-alkylated amines involves the ultrasound-assisted solventless oxidation of benzyl (B1604629) halides to aldehydes, followed by direct reductive amination. This suggests that ultrasound could be effectively applied to the reductive amination of 4-bromoacetophenone, potentially leading to shorter reaction times and milder conditions.

Environmentally Benign Solvent Systems

The use of hazardous organic solvents is a major concern in chemical synthesis. Green chemistry encourages the use of more environmentally benign solvent systems. Water is an ideal green solvent, and some reductive amination reactions have been successfully carried out in aqueous media. ntnu.no Another promising class of green solvents are deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors that have a lower melting point than the individual components. DESs are often biodegradable, non-toxic, and have low volatility.

The following table highlights some environmentally benign solvent systems that can be considered for the synthesis of this compound.

Solvent SystemKey FeaturesPotential Application
WaterNon-toxic, non-flammable, inexpensive.Aqueous reductive amination. ntnu.no
Ethanol/MethanolDerived from renewable resources, lower toxicity than many organic solvents.Commonly used in reductive aminations. organic-chemistry.org
2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable resources, favorable environmental profile.A greener alternative to chlorinated solvents.
Deep Eutectic Solvents (DESs)Low toxicity, biodegradable, low volatility.Can act as both solvent and catalyst in amination reactions.

Waste Reduction and Atom Economy in Synthetic Protocols

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to minimize environmental impact by reducing waste and maximizing the incorporation of starting materials into the final product. mdpi.comjocpr.com Atom economy, a concept developed by Barry Trost, is a key metric in this endeavor, calculating the efficiency of a reaction by determining the proportion of reactant atoms that become part of the desired product. primescholars.com

Traditional synthetic routes, such as the Gabriel synthesis of amines, often exhibit poor atom economy due to the formation of stoichiometric byproducts. primescholars.com In the context of synthesizing this compound and its derivatives, a focus on catalytic reactions and the use of greener solvents can significantly improve sustainability. jocpr.comijbpas.com For instance, employing catalytic amounts of reagents instead of stoichiometric ones and utilizing recyclable catalysts can drastically reduce waste streams. mdpi.com The choice of solvent is also critical, with a push towards water, supercritical CO2, and bio-based solvents to replace hazardous organic solvents like dichloromethane (B109758) and acetonitrile (B52724). jocpr.com

Several strategies can be employed to enhance atom economy and reduce waste in the synthesis of these compounds:

Catalytic Approaches: The use of metal-catalyzed reactions, such as Suzuki-Miyaura cross-coupling, can be highly efficient for creating new carbon-carbon bonds in the synthesis of derivatives. nih.gov These reactions often proceed with high selectivity and yield, minimizing the formation of unwanted side products.

One-Pot Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can significantly reduce solvent usage and waste generation. mdpi.com

Solvent-Free and Alternative Solvent Systems: Whenever possible, performing reactions under solvent-free conditions or in environmentally benign solvents can dramatically lower the environmental footprint of a synthetic process. jocpr.com

The table below illustrates a comparative analysis of different synthetic approaches, highlighting the advantages of green chemistry principles.

Synthetic ApproachKey FeaturesAdvantages in Waste Reduction & Atom Economy
Traditional Stoichiometric Reactions Often rely on stoichiometric amounts of reagents.Can lead to significant byproduct formation and low atom economy. primescholars.com
Catalytic Reactions Employ small amounts of a catalyst that is regenerated.High atom economy, reduced waste, and potential for catalyst recycling. mdpi.com
One-Pot Syntheses Multiple reaction steps in a single vessel.Reduced solvent usage, energy consumption, and purification steps. mdpi.com
Green Solvents/Solvent-Free Use of water, supercritical fluids, or no solvent.Minimizes the use and disposal of hazardous organic solvents. jocpr.com

By prioritizing these greener synthetic strategies, the chemical industry can move towards more sustainable and economically viable production of this compound and its valuable derivatives.

Scale-Up Considerations for Industrial Production and Research Applications

The transition of a synthetic route from a laboratory setting to industrial-scale production or for broad research applications presents a unique set of challenges and considerations. While a laboratory synthesis may prioritize novelty and yield on a small scale, industrial processes must also heavily weigh factors such as cost, safety, efficiency, and environmental impact.

For the production of this compound, a key intermediate, the scalability of the chosen synthetic pathway is paramount. Factors that require careful evaluation during scale-up include:

Reaction Conditions: Reactions that require extreme temperatures, high pressures, or highly dilute conditions in the lab may be impractical or prohibitively expensive on an industrial scale. The ideal process would operate under mild conditions.

Reagent Cost and Availability: The cost and reliable supply of all starting materials, reagents, and catalysts are critical for economic viability. Reagents that are expensive or produced by only a limited number of suppliers pose a risk to a large-scale manufacturing process.

Process Safety: A thorough hazard analysis of all chemicals and reaction steps is essential. Potential for runaway reactions, toxic gas evolution, or other safety incidents must be identified and mitigated.

Purification and Isolation: The method of product purification must be efficient and scalable. Chromatography, while common in the lab, is often too costly and time-consuming for large-scale production. Crystallization, distillation, or extraction are generally preferred methods.

Waste Management: The disposal of waste generated during the process must be considered. Green chemistry principles, such as minimizing waste at the source and using recyclable materials, become even more critical at an industrial scale to reduce environmental impact and disposal costs. ijbpas.com

The following table outlines some key considerations for scaling up the synthesis of this compound.

ConsiderationLaboratory Scale FocusIndustrial/Research Scale Focus
Reagents Novelty and effectivenessCost, availability, and safety
Reaction Conditions Optimal yield and purityEfficiency, safety, and energy consumption
Purification Often chromatographyCrystallization, distillation, extraction
Waste Manageable quantitiesMinimization, recycling, and cost-effective disposal

Continuous flow chemistry is an emerging technology that offers significant advantages for the scale-up of pharmaceutical and fine chemical production. mdpi.com This approach involves pumping reactants through a series of tubes or microreactors, allowing for precise control over reaction parameters, improved heat transfer, and enhanced safety. For the synthesis of this compound and its derivatives, a continuous flow process could offer a more efficient, consistent, and safer manufacturing solution compared to traditional batch processing. mdpi.com

Chemical Reactivity and Derivatization Strategies of 2 4 Bromophenyl Propan 2 Amine

Reactions at the Amine Functionality

The primary amine group in 2-(4-bromophenyl)propan-2-amine is a key site for a variety of chemical modifications, enabling the synthesis of a wide array of derivatives.

Acylation Reactions with Carboxylic Acids and Derivatives

The primary amine of this compound readily undergoes acylation with carboxylic acids and their more reactive derivatives, such as acyl chlorides and acid anhydrides, to form stable amide bonds. Direct condensation with carboxylic acids often requires high temperatures (typically above 160 °C) or the use of dehydrating agents to remove the water byproduct and drive the reaction to completion. youtube.com Catalytic amounts of Lewis acids, such as boric acid derivatives or certain metal catalysts (e.g., titanium or hafnium-based), can facilitate these reactions under milder conditions. youtube.com

A more common and efficient laboratory method involves the use of acyl halides. google.com The reaction of this compound with an acyl chloride, for instance, proceeds readily, often at room temperature or below, in the presence of a base to neutralize the hydrogen chloride gas generated. google.com This method is highly versatile and accommodates a wide range of acyl chlorides.

ReagentConditionsProduct TypeReference
Carboxylic AcidHigh temperature or dehydrating agent/catalystAmide youtube.com
Acyl HalideBase (e.g., tertiary amine, Na2CO3)Amide google.com
Acid AnhydrideTypically mild heatingAmide organic-chemistry.org

Alkylation Reactions for Secondary and Tertiary Amine Formation

The nitrogen atom of this compound can be alkylated using alkyl halides to yield secondary and tertiary amines. However, direct alkylation of primary amines with alkyl halides is often challenging to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com

To achieve selective mono-alkylation, specific strategies are often employed, such as using a large excess of the primary amine, or more sophisticated methods like reductive amination. Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary or tertiary amine. This method offers greater control over the degree of alkylation. Catalytic systems, for instance those based on ruthenium or iridium complexes, have been developed for the N-alkylation of amines with alcohols, proceeding through a hydrogen-borrowing mechanism. organic-chemistry.org

Reaction TypeReagentsKey FeaturesReference
Direct AlkylationAlkyl HalideProne to over-alkylation. libretexts.orglibretexts.org wikipedia.org
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH3CN)Good control for mono- or di-alkylation. libretexts.org
Catalytic N-AlkylationAlcohol, Catalyst (e.g., Ru or Ir complex)Environmentally benign, uses alcohols as alkylating agents. organic-chemistry.org

Amide Bond Formation and Peptide Coupling Strategies

The formation of an amide bond is central to peptide synthesis, and this compound can act as a C-terminal mimic or be incorporated into peptide-like structures. The direct reaction between a carboxylic acid and an amine to form a peptide bond is inefficient and can lead to racemization of chiral centers. bachem.com Consequently, a host of coupling reagents have been developed to activate the carboxylic acid group and facilitate amide bond formation under mild conditions. sigmaaldrich.com

These reagents convert the carboxylic acid into a more reactive species, such as an active ester or an acylphosphonium salt, which is then readily attacked by the amine. Common classes of coupling reagents include:

Carbodiimides : Such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. americanpeptidesociety.orgpeptide.com

Phosphonium Salts : Reagents like PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient, especially for sterically hindered amino acids. sigmaaldrich.compeptide.com

Aminium/Uronium Salts : Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular due to their high reactivity and the formation of water-soluble byproducts, simplifying purification. bachem.comsigmaaldrich.com

The choice of coupling reagent and conditions is critical for achieving high yields and maintaining the stereochemical integrity of the coupled products.

Coupling Reagent ClassExamplesKey CharacteristicsReference
CarbodiimidesDCC, DIC, EDCICost-effective; used with additives (HOBt, HOAt) to minimize racemization. americanpeptidesociety.org
Phosphonium SaltsBOP, PyBOP, PyAOPHigh efficiency, good for hindered couplings, less hazardous byproducts than BOP. sigmaaldrich.compeptide.com
Aminium/Uronium SaltsHBTU, TBTU, HATUVery popular, high reactivity, water-soluble byproducts. bachem.com HATU is particularly effective. sigmaaldrich.com bachem.comsigmaaldrich.com

Reduction Reactions of Amine Derivatives

While the amine group itself is not typically reduced, derivatives formed from the amine functionality can undergo reduction. A key example is the reduction of amides, which can be synthesized from this compound as described in section 3.1.1. Amides can be reduced back to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This two-step sequence of acylation followed by reduction provides an alternative route to N-alkylated derivatives of the parent amine.

Furthermore, the reduction of nitroarenes is a common method for synthesizing primary aromatic amines. organic-chemistry.org While not a reaction of an amine derivative, it is a fundamental process in amine synthesis and highlights the importance of reduction reactions in this area of chemistry.

Reactions Involving the Bromine Atom on the Phenyl Ring

The bromine atom on the phenyl ring of this compound is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. libretexts.org These reactions significantly expand the synthetic possibilities, allowing for the construction of complex molecular architectures.

Prominent among these are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is exceptionally effective for forming new carbon-carbon bonds, enabling the synthesis of biaryl compounds and other complex structures. youtube.com The reaction is tolerant of a wide variety of functional groups, including the primary amine on the substrate. mdpi.com

Buchwald-Hartwig Amination : This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. wikipedia.orglibretexts.orgorganic-chemistry.org This allows for the synthesis of diarylamines or N-aryl alkylamines. The development of increasingly effective and sterically hindered phosphine ligands has greatly expanded the scope and efficiency of this reaction, making it a cornerstone of modern synthetic organic chemistry. researchgate.netrsc.org

These palladium-catalyzed reactions are powerful tools for the derivatization of this compound at the phenyl ring, complementing the reactivity at the amine site.

Reaction NameCoupling PartnerBond FormedCatalyst SystemReference
Suzuki-Miyaura CouplingOrganoboron (e.g., R-B(OH)₂)C-CPd catalyst (e.g., Pd(PPh₃)₄), Base wikipedia.orglibretexts.orgnobelprize.org
Buchwald-Hartwig AminationAmine (R₂NH)C-NPd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos, RuPhos), Base (e.g., NaOtBu) wikipedia.orglibretexts.orgnih.gov

Suzuki Coupling Reactions for Aryl-Aryl Bond Formation

The Suzuki coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures. wikipedia.org In the context of this compound, the bromine atom serves as a handle for palladium-catalyzed cross-coupling with a variety of organoboron compounds, such as boronic acids or their esters. wikipedia.orglibretexts.org

The general mechanism of the Suzuki reaction involves three key steps: libretexts.org

Oxidative Addition: A palladium(0) catalyst reacts with the aryl halide (this compound) to form an organopalladium(II) complex. wikipedia.org

Transmetalation: The organoboron reagent transfers its organic group to the palladium complex, a process often facilitated by a base. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new aryl-aryl bond and regenerating the palladium(0) catalyst. wikipedia.org

This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups. youtube.com For instance, the Suzuki coupling can be used to introduce various substituted phenyl groups, heterocyclic rings, or other aryl moieties at the 4-position of the phenyl ring of this compound, leading to a diverse library of derivatives. The choice of catalyst, ligands, base, and solvent can be optimized to achieve high yields and selectivity for the desired coupled product. organic-chemistry.org

Table 1: Key Features of Suzuki Coupling Reactions

FeatureDescription
Reactants Aryl or vinyl halide, Organoboron compound (e.g., boronic acid)
Catalyst Palladium(0) complex
Key Steps Oxidative addition, Transmetalation, Reductive elimination
Bond Formed Carbon-Carbon (Aryl-Aryl)
Advantages Mild conditions, High functional group tolerance, Commercially available reagents

Buchwald-Hartwig Amination for C-N Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for synthesizing aryl amines from aryl halides. organic-chemistry.org In the case of this compound, this reaction can be employed in two ways: either by using the amine functionality of the molecule to react with another aryl halide or by coupling a different amine to the brominated phenyl ring.

The catalytic cycle of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions and generally proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org The choice of palladium precursor, phosphine ligand, and base is crucial for the success and efficiency of the reaction. researchgate.net Various generations of catalyst systems have been developed to expand the scope of the reaction to a wide range of amines and aryl halides, including sterically hindered and less reactive substrates. wikipedia.org

This reaction is particularly useful for synthesizing complex molecules containing multiple arylamine motifs, which are prevalent in pharmaceuticals and materials science. wikipedia.org

Table 2: Buchwald-Hartwig Amination Overview

FeatureDescription
Reactants Aryl halide, Primary or secondary amine
Catalyst Palladium complex with phosphine ligands
Base Strong, non-nucleophilic base (e.g., sodium tert-butoxide)
Bond Formed Carbon-Nitrogen
Significance Direct synthesis of aryl amines

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org For this compound, the Sonogashira coupling provides a powerful method to introduce an alkynyl substituent at the 4-position of the phenyl ring.

The mechanism involves a palladium cycle and a copper cycle. wikipedia.org The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. youtube.com The final step is reductive elimination to yield the arylalkyne product and regenerate the palladium catalyst. libretexts.org

The reaction is known for its mild conditions and has been widely applied in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.org Variations of the Sonogashira reaction have been developed, including copper-free conditions, which can be advantageous for certain substrates. libretexts.org

Table 3: Sonogashira Coupling at a Glance

FeatureDescription
Reactants Aryl or vinyl halide, Terminal alkyne
Catalysts Palladium complex and Copper(I) salt (co-catalyst)
Base Amine base (e.g., triethylamine, diisopropylamine)
Bond Formed Carbon-Carbon (sp-sp²)
Product Arylalkyne or enyne

Direct Aromatic Functionalization via Electrophilic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. lumenlearning.com In this type of reaction, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. libretexts.orglibretexts.org For this compound, the directing effects of the existing substituents—the bromine atom and the propan-2-amine group—will influence the position of the incoming electrophile.

The bromine atom is an ortho-, para-directing deactivator, while the amino group (or its protonated form under acidic conditions) is also an ortho-, para-director. The interplay of these two groups will determine the regioselectivity of the substitution. Common EAS reactions include:

Halogenation: Introduction of another halogen (e.g., Cl, Br, I) onto the aromatic ring, typically using a Lewis acid catalyst. lumenlearning.com

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. lumenlearning.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst.

The reaction proceeds through a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion or sigma complex), followed by deprotonation to restore aromaticity. libretexts.orglibretexts.org The first step is typically the rate-determining step. libretexts.org

Nucleophilic Aromatic Substitution Reactions

While electrophilic substitutions are more common for many benzene derivatives, nucleophilic aromatic substitution (SNA) can occur under specific conditions, particularly when the aromatic ring is activated by strong electron-withdrawing groups. chemistrysteps.comlibretexts.org In the case of this compound, the bromine atom itself is a leaving group. For a nucleophilic attack to occur, the ring typically needs to be made more electron-deficient. masterorganicchemistry.com

The most common mechanism for SNAr is the addition-elimination pathway. chemistrysteps.com This involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The leaving group is then expelled in the second step, restoring the aromaticity of the ring. chemistrysteps.com For this mechanism to be effective, strong electron-withdrawing groups are usually required at the ortho and/or para positions to the leaving group. libretexts.org

Another possible, though less common, mechanism is the elimination-addition (benzyne) mechanism, which involves a highly reactive benzyne (B1209423) intermediate and typically requires very strong bases. chemistrysteps.com The reactivity of aryl halides in SNAr reactions often follows the trend F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. youtube.com

Reactions at the Propan-2-amine Backbone

Modifications of Methyl Groups

The propan-2-amine backbone of this compound also presents opportunities for chemical modification, although reactions involving the unactivated methyl groups are generally more challenging than those on the aromatic ring. Direct functionalization of the C-H bonds of the methyl groups would typically require harsh conditions or specialized catalytic systems.

More feasible strategies for modifying the side chain often involve reactions of the amine group first, which can then facilitate further transformations. For example, the primary amine can be converted into various functional groups that could then be used to introduce reactivity at or near the methyl positions. However, direct, selective reactions specifically targeting the methyl groups of the intact this compound are not commonly reported and would represent a significant synthetic challenge. Research in C-H activation chemistry may provide future avenues for such transformations.

Cyclization Reactions and Heterocyclic Compound Formation

The primary amine functionality of this compound serves as a key reactive handle for the construction of various heterocyclic ring systems. While direct cyclization reactions starting from this specific compound are not extensively detailed in the reviewed literature, established synthetic methodologies for related structures provide a clear indication of its potential derivatization pathways. These strategies are crucial for developing new chemical entities with potential applications in medicinal chemistry and material science.

One prominent strategy involves the formation of oxazoline (B21484) heterocycles. A known derivative, 2-(2-(4-Bromophenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole, highlights the feasibility of this transformation. Generally, the synthesis of 2-oxazolines can be achieved through the dehydrative cyclization of N-(2-hydroxyethyl)amides. This suggests that this compound could first be acylated with a suitable carboxylic acid, followed by reaction with an amino alcohol and subsequent cyclization to yield the corresponding oxazoline.

Another significant class of heterocycles accessible from precursors related to this compound are quinolines . The Pfitzinger reaction, a classic method for synthesizing quinoline-4-carboxylic acids, utilizes the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. For instance, 4-bromoacetophenone, a structurally similar compound, is used in the Pfitzinger reaction to produce 2-(4-bromophenyl)quinoline-4-carboxylic acid. This indicates that derivatives of this compound could potentially be transformed into precursors suitable for similar cyclization reactions to form quinoline (B57606) scaffolds.

Furthermore, the synthesis of thiazole (B1198619) derivatives represents another important derivatization strategy. The Hantzsch thiazole synthesis, a well-established method, typically involves the reaction of an α-haloketone with a thioamide. Analogues such as 4-(4-bromophenyl)thiazol-2-amine have been synthesized from p-bromoacetophenone and thiourea. This suggests that this compound could be chemically modified to serve as a synthon in the construction of thiazole-containing molecules.

The table below summarizes potential heterocyclic derivatives based on established synthetic routes for analogous compounds.

Heterocyclic SystemPotential Synthetic Precursor (derived from this compound)General Reaction Type
Oxazoline N-(2-hydroxyethyl)-2-(4-bromophenyl)propanamideDehydrative Cyclization
Quinoline A carbonyl derivative of this compoundPfitzinger Reaction
Thiazole An α-haloketone derivative of the core structureHantzsch Thiazole Synthesis

Formation of Salts for Enhanced Solubility and Handling

The formation of salts is a common and effective strategy to improve the solubility, stability, and handling of amine-containing compounds. For this compound, the basic primary amine group readily reacts with acids to form crystalline salts with enhanced aqueous solubility and improved physical properties compared to the free base.

The most prominently documented salt form of this compound is its hydrochloride salt. This salt is formed by the reaction of the free base with hydrochloric acid. The resulting this compound hydrochloride is a crystalline solid that is more readily handled and formulated than the parent amine. sigmaaldrich.com Its improved solubility in aqueous media is a significant advantage for various laboratory and potential pharmaceutical applications. The commercial availability of this salt underscores its importance and stability. sigmaaldrich.com

Below is a data table with key information for this compound hydrochloride:

PropertyValueReference
IUPAC Name 2-(4-bromophenyl)-2-propanamine hydrochloride sigmaaldrich.com
CAS Number 1173047-86-3 sigmaaldrich.com
Molecular Formula C₉H₁₃BrClN sigmaaldrich.com
Physical Form Solid
Storage Temperature Room Temperature sigmaaldrich.com

While the hydrochloride salt is well-documented, other pharmaceutically relevant salt forms of this compound, such as acetate, mesylate, or tartrate, are not extensively reported in the reviewed scientific literature. However, the formation of these salts is a standard practice in pharmaceutical development to optimize the properties of drug candidates. For instance, tartrate salts are often used for chiral resolution and can offer favorable solubility and stability profiles. google.com Mesylate salts are also common and can provide good crystallinity and non-hygroscopic properties.

The selection of a particular salt form depends on a variety of factors, including the desired physicochemical properties, the intended application, and the compatibility with other formulation components. Although specific data for acetate, mesylate, or tartrate salts of this compound were not found, the general principles of salt formation in phenethylamine (B48288) derivatives suggest that these would be viable options for modifying the compound's properties. wikipedia.orgnih.gov Further research and development would be necessary to fully characterize these alternative salt forms.

Spectroscopic and Advanced Analytical Characterization of 2 4 Bromophenyl Propan 2 Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) spectroscopy provides valuable data on the number of different types of protons and their neighboring environments within a molecule. For 2-(4-Bromophenyl)propan-2-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons.

The aromatic protons on the phenyl ring typically appear as a set of multiplets in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. Specifically, the protons ortho and meta to the bromine atom will exhibit characteristic splitting patterns, often as two distinct doublets, due to their coupling with each other.

The two methyl groups attached to the tertiary carbon are chemically equivalent, and therefore, they are expected to produce a single, sharp signal in the upfield region of the spectrum. The integration of this signal would correspond to six protons. The protons of the amine group (NH₂) may appear as a broad singlet, and its chemical shift can be variable depending on factors like solvent and concentration.

In a related analogue, 2-(4-bromophenyl)-2-propanol, the ¹H NMR spectrum shows a similar pattern for the aromatic and methyl protons. spectrabase.com For N-benzyl-4-bromobenzamide, the aromatic protons appear as multiplets in the range of δ 7.27-7.68 ppm, while the benzylic CH₂ protons are observed as a doublet at δ 4.65 ppm. rsc.org The analysis of various analogues like 4-bromoaniline (B143363) and N,N-dimethylaniline further illustrates the characteristic shifts of aromatic protons influenced by different substituents. chemicalbook.comchemicalbook.comspectrabase.com

Table 1: Representative ¹H NMR Data for this compound and Related Structures

CompoundFunctional GroupChemical Shift (δ) ppm
This compound Aromatic-H~7.2-7.5 (multiplet)
Methyl-H (2 x CH₃)~1.5 (singlet)
Amine-H (NH₂)Variable (broad singlet)
N-benzyl-4-bromobenzamide rsc.orgAromatic-H7.66-7.68 (m), 7.57-7.59 (m), 7.31-7.39 (m)
Benzylic-CH₂4.65 (d)
Amide-NH6.42 (bs)
Tris(4-bromophenyl)amine (B153671) chemicalbook.comAromatic-H7.346, 6.922

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, the ¹³C NMR spectrum would display signals for the aromatic carbons, the quaternary carbon attached to the bromine, the quaternary carbon bearing the amine and methyl groups, and the methyl carbons.

The carbon atom bonded to the bromine (C-Br) will appear at a specific chemical shift, influenced by the electronegativity of the bromine atom. The other aromatic carbons will also have distinct signals. The quaternary carbon atom attached to the amine and two methyl groups will have a characteristic chemical shift, and the two equivalent methyl carbons will produce a single signal in the upfield region.

Data for related compounds like p-bromophenethylamine and 4-bromo-N,N-dimethylaniline show characteristic shifts for the aromatic and aliphatic carbons. nih.govchemicalbook.com For instance, in propan-2-amine, the two methyl carbons are equivalent and show a single peak, while the methine carbon appears at a different chemical shift. docbrown.info Similarly, in propylamine, three distinct signals are observed for the three different carbon environments. docbrown.info

Table 2: Representative ¹³C NMR Data for this compound and Analogues

CompoundCarbon AtomPredicted/Observed Chemical Shift (δ) ppm
This compound C-Br~120
Aromatic CH~127-132
Quaternary C (Aromatic)~145
Quaternary C (Aliphatic)~55
Methyl C (CH₃)~30
4-Bromophenol chemicalbook.comC-Br113.2
Aromatic CH132.8, 117.8
C-OH154.9
4-Bromo-N,N-dimethylaniline chemicalbook.comC-Br109.2
Aromatic CH131.8, 114.1
C-N149.3
Methyl C (CH₃)40.4

Note: The chemical shifts for this compound are predicted based on general principles and data from analogous structures.

For complex molecules or to resolve ambiguities in 1D NMR spectra, advanced techniques like 2D NMR are employed. ipb.pt Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached or more distant carbons, respectively. nih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for determining stereochemistry and conformation. ipb.ptnih.gov For instance, a NOESY spectrum could confirm the through-space proximity of the methyl protons to the ortho-protons of the phenyl ring in this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.org

For this compound (C₉H₁₂BrN), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 213/215, due to the isotopic abundance of bromine, ⁷⁹Br and ⁸¹Br). matrixscientific.com The presence of a bromine atom is readily identifiable by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units.

The fragmentation of this compound in the mass spectrometer would likely involve the loss of a methyl group (CH₃) to form a stable benzylic carbocation, resulting in a significant fragment ion peak at [M-15]⁺. Another common fragmentation pathway for amines is alpha-cleavage, which in this case would lead to the formation of a fragment by cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. nih.gov This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence, as it can distinguish between ions with the same nominal mass but different elemental formulas. nih.govsciex.com For this compound, HRMS would confirm its elemental formula as C₉H₁₂BrN by providing a very precise mass measurement of its molecular ion. nih.gov This technique is invaluable for differentiating between potential impurities and the target compound, especially in complex mixtures. fda.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov A sample mixture is first separated into its individual components in the gas chromatograph, and then each component is introduced into the mass spectrometer for identification. GC-MS is particularly useful for the analysis of volatile and thermally stable compounds like this compound. The retention time from the GC provides an additional layer of identification, while the mass spectrum confirms the structure of the eluted compound. This technique is widely used in the analysis of substituted phenethylamines and related compounds. psu.eduojp.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is instrumental in the identification and quantification of this compound and its analogues in various matrices.

In a typical LC-MS analysis, the sample containing the analyte is injected into an HPLC system, where it is separated from other components based on its physicochemical properties. The eluent from the HPLC column is then introduced into the mass spectrometer. Ionization of the analyte molecules occurs in the ion source, and the resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

For the analysis of amine-containing compounds like this compound, derivatization is often employed to improve chromatographic retention and enhance detection sensitivity. nih.gov Chemical derivatization can modify the polarity and volatility of the analytes, making them more amenable to LC-MS analysis. nih.gov For instance, derivatizing agents that target amine groups can be used. nih.gov

A study on the related compound 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) utilized a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its quantification and the analysis of its metabolites in human plasma. nih.gov This method demonstrated high accuracy and precision, highlighting the reliability of LC-MS/MS for pharmacokinetic studies of such compounds. nih.gov The use of tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity by monitoring specific fragmentation patterns of the target analytes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its specific bonds.

The key functional groups in this compound are the primary amine (-NH2), the aromatic ring, and the alkyl groups. The presence of the primary amine is indicated by N-H stretching vibrations, which typically appear as two bands in the region of 3400-3250 cm⁻¹. orgchemboulder.comlibretexts.org One band corresponds to the asymmetric stretching and the other to the symmetric stretching of the N-H bonds. orgchemboulder.com Additionally, the N-H bending vibration (scissoring) for primary amines is observed in the 1650-1580 cm⁻¹ region. orgchemboulder.com A broad absorption due to N-H wagging can also be seen between 910 and 665 cm⁻¹. orgchemboulder.com

The aromatic C-H stretching vibrations are expected in the range of 3100-3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring typically give rise to absorptions in the 1600-1450 cm⁻¹ region. The substitution pattern of the aromatic ring can be inferred from the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range. For a para-substituted benzene ring, a strong absorption is expected between 850 and 800 cm⁻¹.

The C-N stretching vibration for an aliphatic amine is typically found in the 1250-1020 cm⁻¹ range. orgchemboulder.com For an aromatic amine, this band appears at a higher frequency, between 1335-1250 cm⁻¹. orgchemboulder.com The spectrum will also show absorptions for C-H stretching of the methyl groups around 2960-2850 cm⁻¹. libretexts.org

The table below summarizes the expected characteristic IR absorption bands for this compound.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Primary AmineN-H Stretch (asymmetric & symmetric)3400-3250
Primary AmineN-H Bend (scissoring)1650-1580
Primary AmineN-H Wag910-665
Aromatic RingC-H Stretch3100-3000
Aromatic RingC=C Stretch1600-1450
Aromatic RingC-H Out-of-plane Bend (para-substituted)850-800
Alkyl GroupC-H Stretch2960-2850
AmineC-N Stretch1250-1020

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. For this compound, the primary chromophore is the substituted benzene ring.

The benzene ring exhibits characteristic absorptions in the UV region. The presence of substituents on the ring can shift the position and intensity of these absorptions. The bromine atom and the propan-2-amine group attached to the benzene ring will influence the electronic transitions.

Typically, benzene shows a strong primary band (E2 band) around 200 nm and a weaker, fine-structured secondary band (B band) around 255 nm. The presence of the bromine atom, an auxochrome, is expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption bands. The amino group is also a strong auxochrome and will further contribute to this red shift.

Theoretical studies on similar molecules, such as 2,4'-dibromoacetophenone, have utilized Time-Dependent Density Functional Theory (TD-DFT) to predict their UV-Vis spectra in different solvents. researchgate.net These calculations help in understanding the nature of the electronic transitions, which are often of the π → π* type for aromatic systems. The solvent can also influence the absorption maxima.

X-ray Diffraction (XRD) for Crystal Structure Analysis

For a molecule like this compound, single-crystal XRD analysis would reveal the precise geometry of the bromophenyl and propan-2-amine moieties. It would also elucidate the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. The primary amine group is capable of acting as a hydrogen bond donor, potentially forming hydrogen bonds with the nitrogen atom of an adjacent molecule or with the bromine atom, although the latter is a weak hydrogen bond acceptor.

Studies on related bromophenyl-containing compounds have demonstrated the utility of XRD in confirming their molecular structures. nih.gov For instance, the crystal structure of [(4'-bromo)Phe4,Leu5]-enkephalin was determined by X-ray diffraction, which revealed a specific beta-turn conformation. nih.gov In another example, the crystal structure of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate showed that molecules are linked by N-H···N hydrogen bonds. nih.gov These examples highlight how XRD can provide detailed insights into the supramolecular architecture of crystalline solids containing a bromophenyl group.

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds and for studying their degradation products. A validated HPLC method can separate this compound from any impurities arising from its synthesis or from degradation over time.

A typical HPLC method for a basic compound like this compound would utilize a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous buffer is a critical parameter for controlling the retention of the amine; it is usually kept acidic to ensure the amine is in its protonated, more water-soluble form.

Detection is commonly achieved using a UV detector set at a wavelength where the bromophenyl chromophore absorbs strongly. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Degradation studies involve subjecting the compound to stress conditions (e.g., heat, light, acid, base, oxidation) and then analyzing the stressed samples by HPLC. This allows for the identification of degradation products and the determination of the compound's stability. A study on bromopheniramine maleate, which also contains a bromophenyl group, used HPLC to quantify an impurity, demonstrating the method's applicability for quality control. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique that is widely used to monitor the progress of chemical reactions. For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in a chamber containing a suitable mobile phase (eluent). The choice of eluent is crucial for achieving good separation between the starting materials, intermediates, and the final product. The separated spots are visualized, often under UV light due to the UV-active phenyl ring, or by staining with a reagent that reacts with the amine group (e.g., ninhydrin).

By comparing the TLC profile of the reaction mixture over time to that of the starting materials and a reference standard of the product, a chemist can determine when the reaction is complete. This allows for the optimization of reaction conditions and ensures that the reaction is stopped at the appropriate time to maximize yield and purity.

Computational Chemistry and Theoretical Studies of 2 4 Bromophenyl Propan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a suite of methods to solve the electronic Schrödinger equation for a given molecular system. wikipedia.org These calculations can determine a wide range of properties, including optimized molecular geometry, electronic structure, and spectroscopic features. For a molecule such as 2-(4-Bromophenyl)propan-2-amine, these methods provide deep insights into its fundamental chemical nature.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. aps.org Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. aps.org This approach is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution and energy of its electrons (electronic structure). nih.govmdpi.com

For this compound, DFT calculations would begin by defining an initial molecular geometry. The positions of the atoms are then systematically adjusted to find the lowest energy conformation, corresponding to the most stable structure. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

The accuracy of DFT calculations is critically dependent on two key choices: the basis set and the exchange-correlation functional.

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results but at a higher computational expense. For molecules containing heavier atoms like bromine, it is common to use basis sets that include polarization and diffuse functions, such as the Pople-style 6-311++G(d,p) basis set. nih.govopenaccesspub.org These additional functions are essential for accurately describing the electronic distribution around the bromine atom and the amine group.

Exchange-Correlation Functionals: The exact form of the exchange-correlation functional, which accounts for the complex quantum mechanical interactions between electrons, is unknown and must be approximated. aps.org A vast number of functionals have been developed, with hybrid functionals being particularly popular for their accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that combines exact Hartree-Fock exchange with DFT exchange and correlation, offering a robust description of molecular properties for a wide range of organic compounds. nih.govopenaccesspub.orgthaiscience.info Other modern functionals, such as those from the M06 suite or HSE06, are also employed to provide comparative results. aps.org

The selection of an appropriate combination of basis set and functional is a critical step in ensuring the reliability of the computational results for this compound.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. thaiscience.infonih.gov

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small energy gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net

For this compound, the analysis would involve visualizing the spatial distribution of the HOMO and LUMO. The HOMO is expected to be localized on the electron-rich regions, such as the phenyl ring and the nitrogen atom of the amine group. The LUMO would likely be distributed over the aromatic ring, particularly with antibonding character. This analysis helps predict how the molecule will interact with other chemical species.

Table 1: Illustrative Quantum Chemical Parameters from HOMO-LUMO Analysis
ParameterDefinitionSignificance for this compound
EHOMO (eV)Energy of the Highest Occupied Molecular OrbitalIndicates the molecule's ability to donate electrons.
ELUMO (eV)Energy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's ability to accept electrons.
Energy Gap (ΔE)ΔE = ELUMO - EHOMOA larger gap suggests higher stability and lower reactivity.
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Measures resistance to change in electron distribution.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. libretexts.org It is invaluable for identifying the electron-rich and electron-poor regions, which are crucial for predicting how a molecule will interact with electrophiles and nucleophiles. wolfram.comresearchgate.net

The MEP map is typically color-coded:

Red: Indicates regions of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack. In this compound, this would be expected around the lone pair of the nitrogen atom.

Blue: Indicates regions of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack. This might be found around the hydrogen atoms of the amine group.

Green: Represents regions of neutral or near-zero potential. wolfram.com

The MEP surface provides a clear, intuitive picture of the molecule's reactivity, highlighting the electronegative nitrogen atom as a center for hydrogen bonding and electrophilic interactions. mdpi.com

Natural Bond Orbital (NBO) analysis is a powerful tool used to study bonding interactions, charge transfer, and delocalization effects within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into a localized Lewis-like structure of bonds and lone pairs, making the electronic structure more intuitive. uni-muenchen.detaylorandfrancis.com

For this compound, NBO analysis would quantify several key interactions:

Hyperconjugation: It can reveal stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For instance, it could show the delocalization of the nitrogen lone pair (a donor NBO) into the antibonding orbitals (acceptor NBOs) of adjacent C-C or C-H bonds. wisc.edu

Stabilization Energy (E(2)): The strength of these donor-acceptor interactions is estimated using second-order perturbation theory. wisc.edu A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

Atomic Charges: NBO analysis provides a chemically intuitive picture of the charge distribution by calculating the natural atomic charges on each atom.

Table 2: Example of Second-Order Perturbation Analysis from NBO for a Molecule with Similar Functional Groups
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) Nσ* (C-C)ring~5-10
σ (C-H)σ* (C-N)~2-5
LP (3) Brσ* (C-C)ring~1-3
Note: Values are illustrative and represent typical ranges for such interactions.

Ab Initio Methods

The term ab initio, meaning "from first principles," refers to a class of quantum chemistry methods that solve the Schrödinger equation without using any empirical data or experimental parameters. wikipedia.orgchemeurope.com The foundational ab initio method is the Hartree-Fock (HF) theory, which provides a good starting point but neglects electron correlation—the way electrons interact and avoid each other. nih.goviitg.ac.in

To improve upon HF theory, more sophisticated and computationally intensive post-Hartree-Fock methods are used, such as:

Møller-Plesset Perturbation Theory (MPn): This method adds electron correlation as a perturbation to the HF result, with MP2 being a common level of theory. nih.gov

Configuration Interaction (CI): This method provides a more complete description of the electronic wavefunction.

Coupled Cluster (CC) Theory: Often considered the "gold standard" in quantum chemistry for its high accuracy, especially methods like CCSD(T). nih.gov

While DFT is often the method of choice for larger molecules due to its efficiency, high-level ab initio calculations can be performed on this compound to provide benchmark data for energies and properties, against which the results from different DFT functionals can be compared for accuracy.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com This technique allows for the exploration of a molecule's conformational landscape, which is the collection of three-dimensional shapes a molecule can adopt. nih.gov For this compound, MD simulations can reveal the most stable conformations and the energy barriers between them.

The process involves defining a force field, which is a set of parameters that describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked, providing a dynamic view of the molecule's behavior. researchgate.net Enhanced sampling techniques are often employed in MD simulations to overcome high energy barriers and explore a wider range of conformations within a feasible simulation time. nih.govnih.gov

MD simulations are also invaluable for studying intermolecular interactions. By simulating this compound in a solvent, such as water, it is possible to analyze how the molecule interacts with its surroundings. These simulations can characterize hydrogen bonds, van der Waals forces, and electrostatic interactions between the solute and solvent molecules. Understanding these interactions is crucial for predicting the compound's solubility and how it might bind to a biological target. mdpi.com

Table 1: Key Aspects of Molecular Dynamics Simulations for this compound

Simulation Aspect Description Relevance
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. Determines the accuracy of the simulation in representing the physical reality of the molecule.
Conformational Sampling The exploration of the different spatial arrangements of a molecule. Identifies the most stable and biologically relevant shapes of the compound. mdpi.com
Solvation Analysis The study of the interactions between a solute and the surrounding solvent molecules. Provides insights into solubility and the role of the solvent in molecular conformation.

| Intermolecular Interactions | The forces of attraction and repulsion between neighboring molecules. | Crucial for understanding how the compound interacts with other molecules, such as proteins or other solvents. |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity. researchgate.net Computational methods are widely used in SAR to predict the activity of new compounds and to guide the design of molecules with improved properties. nih.gov For this compound and its analogs, computational SAR can help identify the key structural features responsible for their biological effects.

One common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models are mathematical equations that relate the chemical properties of a series of compounds to their biological activities. These properties, known as molecular descriptors, can be calculated from the 3D structure of the molecules and can include electronic, steric, and hydrophobic parameters.

Molecular docking is another powerful computational tool used in SAR studies. nih.gov This technique predicts the preferred orientation of a molecule when bound to a target, such as a protein receptor. For analogs of this compound, docking studies can help visualize how modifications to the chemical structure affect the binding affinity and selectivity for a particular target. mdpi.com For instance, studies on related bromophenyl compounds have used docking to understand interactions with biological targets and guide the development of new therapeutic agents. nih.govmdpi.com

Table 2: Computational Methods in SAR for this compound Analogs

Method Description Application
QSAR Develops mathematical models to correlate molecular descriptors with biological activity. Predicts the activity of new analogs and helps in optimizing lead compounds.
Molecular Docking Predicts the binding mode and affinity of a small molecule to a macromolecular target. Elucidates the mechanism of action and guides the design of more potent and selective compounds. mdpi.com

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Used for virtual screening of compound libraries to find new potential leads. |

Theoretical Spectroscopic Property Prediction (e.g., IR, Raman, UV-Vis, NMR)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are highly effective for predicting the spectroscopic properties of molecules. nih.govnih.gov These theoretical calculations can provide valuable information for interpreting experimental spectra and for characterizing the structure of compounds like this compound.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in IR and Raman spectra. nih.gov By comparing the calculated spectrum with the experimental one, it is possible to confirm the molecular structure and assign the vibrational modes to specific atomic motions within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which are observed in UV-Vis spectroscopy. nih.gov These calculations can predict the absorption wavelengths and intensities, providing insights into the electronic structure and chromophores of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the chemical shifts of ¹H and ¹³C atoms. nih.gov This allows for a detailed assignment of the NMR signals and can help in confirming the connectivity and stereochemistry of the molecule.

Table 3: Theoretical Prediction of Spectroscopic Properties for this compound

Spectroscopic Technique Computational Method Predicted Properties
IR and Raman DFT (e.g., B3LYP) Vibrational frequencies and intensities.
UV-Vis TD-DFT Electronic transition energies and oscillator strengths.

| NMR | DFT with GIAO | ¹H and ¹³C chemical shifts. nih.gov |

Thermodynamic and Kinetic Modeling of Reactions

Computational chemistry can also be used to model the thermodynamics and kinetics of chemical reactions involving this compound. researchgate.net These studies provide fundamental information about the feasibility, mechanism, and rate of reactions.

Thermodynamic modeling involves calculating the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction. nih.gov A negative ΔG indicates a spontaneous reaction. These calculations can be performed using high-level quantum chemistry methods to determine the relative stability of reactants, products, and intermediates. researchgate.net

Kinetic modeling focuses on the reaction pathway and the rate at which a reaction occurs. mdpi.com This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. By mapping the entire reaction pathway, it is possible to gain a detailed understanding of the reaction mechanism. nih.gov

Table 4: Computational Modeling of Reaction Parameters

Parameter Description Computational Approach
Reaction Enthalpy (ΔH) The heat absorbed or released during a reaction. Calculation of the total electronic energies of reactants and products.
Gibbs Free Energy (ΔG) The thermodynamic potential that determines the spontaneity of a reaction. Combines enthalpy, entropy, and temperature to predict reaction feasibility. nih.gov
Transition State (TS) The highest energy structure along the reaction pathway. Geometry optimization to locate the saddle point on the potential energy surface.

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | The energy difference between the reactants and the transition state. mdpi.com |

Applications of 2 4 Bromophenyl Propan 2 Amine and Its Analogues in Chemical Research

Building Block in Organic Synthesis

In the realm of organic chemistry, the utility of a compound is often measured by its ability to serve as a scaffold for creating more complex molecular architectures. 2-(4-Bromophenyl)propan-2-amine excels in this role, providing chemists with a readily available starting material for constructing a variety of intricate organic molecules.

Synthesis of Complex Organic Molecules

The presence of a reactive primary amine group and a bromine atom on the phenyl ring allows this compound to be a key starting point for the synthesis of diverse heterocyclic compounds. For instance, it is used in the creation of complex thiazole (B1198619) and oxazole (B20620) derivatives. The amine function provides a nucleophilic site for reactions, while the bromo-substituent can be modified through various cross-coupling reactions, expanding the molecular diversity that can be achieved.

Examples of molecules synthesized using this building block include:

4-(2-(4-Bromophenyl)propan-2-yl)thiazol-2-amine : A thiazole derivative where the 2-(4-bromophenyl)propan-2-yl group is attached to the thiazole ring. nih.gov

2-(2-(4-Bromophenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole : An oxazoline (B21484) compound, demonstrating the versatility of the amine group in forming heterocyclic systems. nih.gov

These transformations highlight the compound's role in generating novel molecular frameworks that are of interest for further investigation in materials science and medicinal chemistry.

Introduction of the 4-Bromophenylpropan-2-amine Moiety

The core structure of this compound, referred to as a moiety, is a significant pharmacophore that can be incorporated into larger molecules to modulate their biological activity. The introduction of this moiety is typically achieved by leveraging the reactivity of its primary amine. This amine can readily form amides, imines, or be used in alkylation reactions, effectively tethering the 4-bromophenylpropan-2-amine structure to other molecular fragments. The synthesis of derivatives such as 2-(4-Bromophenyl)propan-2-ylamine hydrochloride showcases how the primary amine can be alkylated to create secondary amines, further diversifying the available chemical space. drugbank.com

Medicinal Chemistry and Pharmaceutical Development

The structural characteristics of this compound and its analogues have positioned them as important molecules in the field of drug discovery and development. Their applications range from being precursors to established drugs to serving as lead compounds for novel therapeutic targets.

Precursor for Pharmaceutical Compounds

The 2-(4-bromophenyl)propane skeleton is a crucial intermediate in the synthesis of several pharmaceutical compounds. A prominent example is its connection to the production of Fexofenadine, a widely used second-generation antihistamine. While not a direct precursor, the closely related analogue, methyl 2-(4-bromophenyl)-2-methylpropanoate, is a key raw material in various synthetic routes to Fexofenadine. ufl.edubiosynth.com These syntheses underscore the industrial importance of the 2-(4-bromophenyl)propane core structure in producing high-value active pharmaceutical ingredients.

Precursor AnaloguePharmaceutical ProductTherapeutic Class
Methyl 2-(4-bromophenyl)-2-methylpropanoateFexofenadineAntihistamine

Development of Drugs Targeting Neurological Disorders

The broader class of phenethylamine (B48288) derivatives, to which this compound belongs, is well-known for its significant effects on the central nervous system (CNS). The parent compound, phentermine, acts as an indirect sympathomimetic agent by releasing neurotransmitters like norepinephrine (B1679862) and dopamine (B1211576). This mechanism is central to its use as an appetite suppressant but has also been linked to neurological side effects, including psychosis and movement disorders such as tardive dyskinesia and parkinsonism. ufl.edu

Furthermore, other structural analogues have been investigated for their psychoactive properties. For example, 4-bromo-2,5-dimethoxyphenethylamine (B3395496) shows a high affinity for serotonin (B10506) receptors and is considered to have hallucinogenic potential. biosynth.com The profound CNS activity of these related compounds suggests that the this compound scaffold is a relevant starting point for designing new molecules that can modulate neurological pathways, offering potential avenues for the development of treatments for various neurological and psychiatric disorders.

Lead Compound in Drug Discovery

A lead compound is a chemical starting point for the development of new drugs. This compound (BPAP) and its analogues have emerged as promising lead compounds, particularly in the development of kinase inhibitors. Kinases are key regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer.

Research has shown that BPAP analogues are selective inhibitors of several protein kinases, including VEGFR-2, cyclin, and CDK1. These kinases are involved in critical processes such as angiogenesis (the formation of new blood vessels) and cell cycle regulation. The ability of BPAP analogues to inhibit these kinases with high potency, showing IC50 values below 1 µM in human tumor cells, makes them valuable leads for the development of new anticancer therapies. This positions the this compound scaffold as a valuable template for designing targeted therapies.

Compound ClassTarget KinaseBiological Role of KinaseTherapeutic Potential
This compound (BPAP) AnaloguesVEGFR-2AngiogenesisAnticancer
CyclinCell Cycle Regulation
CDK1Cell Cycle Progression (G1 to S phase)

Material Science and Engineering

The application of this compound analogues in material science is primarily rooted in the study of their solid-state properties and crystal structures. Understanding how these molecules arrange themselves in a crystalline lattice is fundamental to designing materials with specific physical and chemical characteristics.

Research into the crystal structure of 2-(4-Bromophenyl)-2-methyl-propan-amide, a close analogue, provides insight into the intermolecular forces that govern its assembly. nih.gov In the solid state, these molecules form inversion dimers through pairs of N-H⋯O hydrogen bonds. nih.gov These dimers are further organized into extended sheets, also via hydrogen bonding. nih.gov This detailed structural information is valuable for crystal engineering, where the goal is to predict and control the formation of crystalline materials with desired properties, such as stability, solubility, and morphology.

Development of New Materials

A review of current scientific literature indicates that while this compound is a valuable intermediate in organic synthesis, its direct application as a monomer or primary component in the development of new materials such as polymers or advanced composites is not extensively documented. Its primary role in synthesis is often as a precursor for more complex molecules. For instance, it is used to synthesize intermediates like tert-butyl (2-(4-bromophenyl)propan-2-yl)carbamate, a reaction that involves protecting the amine group with a Boc-anhydride. ambeed.com This process is a common step in the preparation of compounds for pharmaceutical research rather than in the field of material science. ambeed.com

Applications in Optical and Non-Linear Optical (NLO) Properties

While research specifically detailing the optical properties of this compound is limited, extensive studies have been conducted on its analogues, particularly D-π-A (donor-π-acceptor) type phenylamine derivatives, for their non-linear optical (NLO) properties. These organic compounds are crucial for applications in optoelectronics, including optical data storage and signal processing. google.com

Research has shown that modifying the molecular structure of phenylamine derivatives can significantly enhance their NLO performance. Key strategies include altering the acceptor groups and the π-conjugated linkers within the molecule. Theoretical studies using Density Functional Theory (DFT) have been employed to predict and analyze how these structural changes affect NLO characteristics. For example, in one study, designing molecules with different acceptor groups and π-linkers led to a significant enhancement of the two-photon absorption (TPA) cross-section, a critical parameter for NLO materials. The designed molecules exhibited large TPA cross-sections in the near-infrared region, marking them as promising candidates for NLO applications.

These findings on analogous structures suggest that this compound could serve as a valuable building block for novel NLO materials. The presence of the electron-donating amine group and the phenyl ring allows for the potential construction of D-π-A systems, where its structure can be systematically modified to optimize optical properties.

Studied Phenylamine Analogue TypeKey FindingsPotential NLO Application
D-π-A with modified acceptors/π-linkersEnhanced two-photon absorption (TPA) cross-sections in the near-infrared region.Materials with broad application prospects in NLO.
Triphenylamine-Dicyanovinylene DyesElectron density transfer from donor to acceptor enhances NLO properties; lower HOMO-LUMO energy gap leads to greater NLO response.Photoelectric and optical response materials.
Non-Fullerene DTS-Based DerivativesModification of acceptors leads to promising NLO properties due to low charge transport resistance. google.comNLO materials for modern optoelectronic applications. google.com

This table presents findings from studies on analogues of this compound to illustrate the potential of this class of compounds in NLO applications.

Agricultural Chemistry

The broader class of phenylethylamine derivatives, to which this compound belongs, has been investigated for various applications in agricultural chemistry. Patents reveal their utility as active ingredients in antimicrobial treatments and agrochemical formulations designed to protect plants and enhance their health. ambeed.com

These compounds exhibit pronounced antimicrobial action against a range of gram-positive and gram-negative bacteria, as well as yeasts and fungi. ambeed.com This has led to their proposed use in preserving materials such as textile fibers, including cotton. ambeed.com In the context of agrochemicals, phenylethylamine derivatives may be included in formulations as biocides or preservatives.

Pesticides and Herbicides

Within the agricultural sector, phenylethylamine derivatives are classified for potential use as biocides, which encompasses pesticides and herbicides. Formulations containing this class of compounds are developed for foliar spray and soil applications to provide curative, preventive, and systemic insecticidal properties that protect cultivated plants. The development of synergistic agrochemical mixtures that combine diamide (B1670390) insecticides with plant health additives, which can include phenylethylamine derivatives, aims to provide a broad spectrum of pest control and improve plant vigor and yield. The inclusion of such compounds in complex formulations with specific additives like surfactants, wetting agents, and stabilizers is a key aspect of developing effective crop protection products.

Dyestuffs Industry

Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute the largest and most diverse class of organic dyes used commercially. The structure of the aromatic amine is a primary determinant of the final dye's properties, including its color, substrate affinity, and fastness.

While direct use of this compound in dye synthesis is not widely reported, research on its close structural analogues highlights their potential in the dyestuffs industry. A notable example is the use of 4-(4-Bromophenyl)-1,3-thiazol-2-amine in the synthesis of novel bifunctional reactive dyes. In one study, this analogue was diazotized and coupled with various components to create new dyes for nylon fabrics. The introduction of the bromo group on the phenyl ring was found to influence the final color, inducing a hypsochromic (blue) shift in the dye's maximum absorption wavelength.

The synthesized dyes demonstrated good substantivity and covalent fixation on nylon fibers, with fair to good color strength and fastness properties. This research underscores how halogenated aromatic amines serve as valuable intermediates for producing specialized dyes with specific desired characteristics.

PropertyFinding for Dye Synthesized from Analogue
Wavelength of Max. Absorption (λmax)480 nm
% Exhaustion (at pH 11)67%
% Fixation (at pH 11)65%
Fixation Efficiency (at pH 11)68%

This table summarizes the properties of a novel reactive dye synthesized using 4-(4-Bromophenyl)-1,3-thiazol-2-amine, an analogue of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Bromine Position and Substitution Patterns on Biological Activity

The presence and position of a halogen atom on the phenyl ring are critical determinants of a phenethylamine (B48288) derivative's biological activity. For 2-(4-Bromophenyl)propan-2-amine, the bromine atom is located at the para- (or 4-) position of the phenyl ring.

Research on related para-halogenated amphetamines and methcathinones indicates that this substitution pattern significantly influences their effects. Studies have shown that para-halogenation can increase the cytotoxicity of these compounds. nih.govfrontiersin.org Specifically, the order of cytotoxicity for para-substituents on both amphetamines and cathinones has been observed as chloride > fluoride (B91410) > hydrogen. nih.gov This suggests that the presence of a larger halogen like bromine at the para-position could confer significant biological activity. Furthermore, para-halogenation has been found to affect the inhibition of monoamine transporters. frontiersin.org

Substitution PatternObserved Effect on Biological ActivityReference
Para-Halogenation Increases cytotoxicity in amphetamine and methcathinone (B1676376) analogs. nih.govfrontiersin.org
Para-Halogenation Positively influences binding affinity to the 5-HT₂A receptor. nih.govbiomolther.org
4-Position Halogen Generally increases the potency of phenylisopropylamines. researchgate.net

Role of the Amine Group in Biological Interactions

The primary amine group is a cornerstone of the biological activity of many phenethylamine derivatives. This functional group is crucial for interactions with various biological targets, including monoamine transporters. nih.gov The basicity of the amine group allows it to form ionic bonds and hydrogen bonds with receptor sites, which is often a prerequisite for binding and subsequent biological effects.

The chemical definition of amphetamines specifies a primary amino group as a key feature. nih.gov Modifications to this group, such as conversion from a primary to a secondary amine, have been traditionally associated with a significant loss in activity at certain receptors like the 5-HT₂A receptor. mdpi.comnih.gov However, there are exceptions; for instance, N-benzyl substitution has been found to increase affinity and potency at this receptor. mdpi.comnih.gov

Studies on amphetamine derivatives with different amine moieties have demonstrated varied affinities for the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and histamine (B1213489) H₃ receptor. mdpi.com For example, compounds with pyrrolidine (B122466) and piperidine (B6355638) groups showed high affinity for SERT, NET, and H₃ receptors, whereas dimethylamine (B145610) and diethylamine (B46881) derivatives displayed high affinity for SERT but reduced affinity for the H₃ receptor. mdpi.com This highlights the amine group's role in determining receptor selectivity and affinity. The primary amine group is also a key reactive site used in analytical methods for detecting and quantifying these compounds. nih.gov

Influence of Alkyl Chain Length and Branching

The structure of the alkyl chain connecting the phenyl ring to the amine group significantly modulates a compound's pharmacological profile. This compound features a three-carbon chain (a propyl group) with two methyl groups on the alpha-carbon (the carbon adjacent to the amine), classifying it as an α,α-dimethyl-substituted phenethylamine.

In the broader class of phenethylamines, the presence of an alpha-methyl group (as seen in amphetamine) often leads to higher potency compared to the corresponding two-carbon phenethylamine. researchgate.netwikipedia.org This is because the alpha-methyl group can increase metabolic stability by sterically hindering enzymatic degradation. The α,α-dimethyl substitution in this compound would be expected to further enhance this steric hindrance.

Conversely, elongating the alkyl chain at the alpha-position can decrease the influence on dopaminergic pathways. mdpi.com However, in other series of derivatives, compounds with longer alkyl groups have shown stronger inhibitory activities on dopamine (B1211576) reuptake. biomolther.org Research on p-alkylaminophenols has also indicated that elongating the alkyl chain can increase antioxidative activity, suggesting that chain length is a key variable in modulating biological effects. nih.gov

Alkyl Chain ModificationObserved Effect on Biological ActivityReference
Alpha-Methyl Substitution Often increases potency compared to unsubstituted phenethylamines. researchgate.net
Alpha-Position Chain Elongation May decrease influence on dopaminergic pathways. mdpi.com
Longer Alkyl Groups (general) Can lead to stronger dopamine reuptake inhibition in some analogs. biomolther.org

Stereochemical Considerations in Biological Activity and Receptor Binding

Stereochemistry plays a pivotal role in the interaction of many drugs with their biological targets, as receptors are themselves chiral environments. However, this compound is an achiral molecule. The alpha-carbon is bonded to two identical methyl groups, meaning it is not a stereocenter and the compound does not exist as different enantiomers.

While the target compound is achiral, it is crucial to consider stereochemistry in closely related analogs to understand the broader SAR context. For instance, amphetamine, which has only one alpha-methyl group, is chiral and exists as two enantiomers: dextroamphetamine (S-(+)-amphetamine) and levoamphetamine (R-(-)-amphetamine). wikipedia.org These enantiomers often exhibit different pharmacological profiles.

Theoretical calculations on the complexation of amphetamine and methamphetamine with cucurbiturils have highlighted the energetic and structural differences between their R and S enantiomers. mdpi.com Furthermore, studies on conformationally rigid analogs of amphetamine, such as 2-aminoindan (B1194107) and 2-aminotetralin, underscore the importance of the three-dimensional arrangement of the molecule for its biological disposition and metabolism. nih.gov These findings collectively demonstrate that even though this compound lacks a stereocenter, the spatial orientation dictated by its substituents is critical for receptor binding and activity in the broader class of phenethylamines.

Computational Modeling for SAR and SPR Predictions

Computational chemistry and molecular modeling are invaluable tools for predicting and rationalizing the SAR and SPR of bioactive compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are frequently employed.

Molecular docking studies have been used to create rational binding models for amphetamine derivatives with targets like SERT, NET, and the histamine H₃ receptor, providing insights into the specific interactions that govern affinity and selectivity. nih.gov QSAR studies on related heterocyclic compounds, such as aminopyridines, have successfully developed validated models that elucidate the chemical descriptors controlling biological activity, which can then be used to predict the activity of new derivatives. nih.govresearchgate.net Density Functional Theory (DFT) calculations have also been applied to investigate the structural and energetic properties of amphetamines interacting with host molecules, revealing the importance of non-covalent interactions like van der Waals forces and hydrogen bonds in molecular recognition. mdpi.com

Complementing these computational predictions are experimental techniques like Surface Plasmon Resonance (SPR). SPR is a powerful, label-free method for analyzing the kinetics and affinity of binding interactions between a ligand (the drug) and a biological target in real-time. nih.govnih.gov It provides essential data for SPR (Structure-Property Relationship) studies by quantifying how structural changes affect binding properties. mdpi.com This experimental data is crucial for building and validating computational models, creating a synergistic approach to drug design and SAR exploration. nih.gov

Biological and Biochemical Research Investigations

Cellular and Molecular Mechanism of Action

The primary mechanism of action identified for 2-(4-Bromophenyl)propan-2-amine and its analogues relates to the inhibition of specific protein kinases. biosynth.com These enzymes are crucial regulators of cellular processes, and their inhibition can have significant therapeutic effects. The compound's activity targets kinases involved in cell cycle progression and angiogenesis, the process of forming new blood vessels, which is critical for tumor growth. biosynth.com

Specifically, this compound has been shown to inhibit Cyclin-Dependent Kinase 1 (CDK1) and other cyclins. biosynth.com CDKs are a family of protein kinases that are essential for regulating the cell cycle; for instance, CDK1 is pivotal for the transition from the G1 to the S phase of the cell cycle. biosynth.com By inhibiting these kinases, the compound can halt cell cycle progression, thereby preventing cell proliferation.

Furthermore, the compound targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase. biosynth.com VEGFR-2 plays a central role in angiogenesis, and its inhibition can disrupt the blood supply to tumors, effectively starving them of essential nutrients and oxygen. biosynth.com This dual action of disrupting the cell cycle and inhibiting angiogenesis points to a targeted anticancer mechanism.

In Vitro Assays and Biological Screening

Biological screening of this compound has centered on its potential as a therapeutic agent. In vivo efficacy studies have demonstrated that the compound can inhibit its target kinases in human tumor cells. biosynth.com These assays are critical for establishing the compound's biological activity in a cellular context. The screening has successfully identified a potent inhibitory concentration for its kinase targets. biosynth.com While some commercial suppliers note the compound possesses "weak antibacterial activity," detailed screening data from specific in vitro assays, such as minimum inhibitory concentration (MIC) determinations against various bacterial strains, are not extensively documented in publicly available research. americanchemicalsuppliers.com

Enzyme and Receptor Binding Studies

Enzyme inhibition studies have provided specific data on the potency of this compound. The compound has been identified as a selective inhibitor of several protein kinases. biosynth.com Research has established that it inhibits VEGFR-2, cyclin, and CDK1 with a half-maximal inhibitory concentration (IC50) of less than 1 µM in human tumor cells. biosynth.com The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. There is currently a lack of published research on the binding profile of this compound at various neurotransmitter receptors.

Target EnzymeEnzyme ClassCell TypeIC50 Value
VEGFR-2Receptor Tyrosine KinaseHuman Tumor Cells< 1 µM
CyclinSerine/Threonine Protein KinaseHuman Tumor Cells< 1 µM
CDK1Serine/Threonine Protein KinaseHuman Tumor Cells< 1 µM

Neuropharmacological Research

Despite its structural similarity to phentermine, a well-known central nervous system stimulant, there is a notable absence of published neuropharmacological research specifically on this compound. wikipedia.orgnih.govdrugbank.com Studies detailing its effects on neurotransmitter systems, receptor binding affinities within the brain, or behavioral impacts have not been identified in the reviewed scientific literature. Therefore, its profile as a potential neuropharmacological agent remains uncharacterized.

Antimicrobial Efficacy against Bacterial Strains

While there is a minor notation of weak antibacterial activity from a commercial source, comprehensive studies detailing the antimicrobial efficacy of this compound against specific bacterial strains are not available in published research. americanchemicalsuppliers.com Key metrics used to evaluate antimicrobial potential, such as MIC values against a panel of Gram-positive and Gram-negative bacteria, have not been reported. Consequently, its potential as a viable antimicrobial agent is not established.

Anticancer Potential and Anti-proliferative Activities

The anticancer potential of this compound is its most significantly researched attribute. Its anti-proliferative activities are a direct result of its molecular mechanism. By inhibiting cyclin and CDK1, the compound interferes with the cell cycle machinery, leading to cell cycle arrest and the prevention of tumor cell replication. biosynth.com

Furthermore, its ability to inhibit VEGFR-2 gives it anti-angiogenic properties. biosynth.com The growth of solid tumors is highly dependent on the formation of new blood vessels to supply nutrients. By blocking VEGFR-2 signaling, the compound can suppress tumor-associated angiogenesis, limiting tumor growth and potential metastasis. The potent inhibition of these key kinases at sub-micromolar concentrations underscores its potential as a targeted anticancer agent. biosynth.com

Interactions with Biological Macromolecules

The known interactions of this compound with biological macromolecules are currently confined to its role as a protein kinase inhibitor. biosynth.com The compound binds to and inhibits the activity of the enzymes VEGFR-2, cyclin, and CDK1. biosynth.com These interactions are central to its observed anti-proliferative and anti-angiogenic effects. biosynth.com Research has not yet been published regarding its potential interactions with other major biological macromolecules, such as nucleic acids (DNA or RNA) or structural proteins.

Metabolic Transformations and Degradation Pathways

The metabolic fate of this compound is not extensively documented in dedicated scientific literature. However, based on the well-studied metabolism of its close structural analog, phentermine, and general principles of xenobiotic biotransformation, a predictive metabolic pathway can be outlined. The presence of the bromine atom on the phenyl ring and the quaternary alpha-carbon are key structural features that influence its metabolic transformations.

The primary routes of metabolism for compounds of this class typically involve Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups to increase water solubility and facilitate excretion.

Predicted Phase I Metabolic Pathways

For this compound, the anticipated Phase I metabolic pathways primarily involve oxidation. By analogy to phentermine, which undergoes hydroxylation and oxidation, similar transformations are expected for its brominated counterpart. The cytochrome P450 (CYP) family of enzymes, particularly CYP3A4, is the likely catalyst for these oxidative reactions. nih.gov

The principal predicted Phase I transformations include:

Aromatic Hydroxylation: The introduction of a hydroxyl (-OH) group onto the phenyl ring is a common metabolic pathway for aromatic compounds. This can occur at positions ortho or meta to the existing bromo- and propan-2-amine substituents.

N-Oxidation: The primary amine group can be oxidized to form the corresponding hydroxylamine (B1172632) and nitroso metabolites.

Minimal Metabolism: It is also plausible that, similar to phentermine, a significant portion of this compound is resistant to metabolism and is excreted from the body unchanged. wikipedia.orgnih.gov Approximately 70-80% of a phentermine dose is excreted as the unchanged drug in urine. nih.govnih.gov

Predicted Phase II Metabolic Pathways

Following Phase I oxidation, the newly formed hydroxyl groups can undergo Phase II conjugation reactions. These reactions would further increase the polarity of the metabolites, preparing them for renal or biliary excretion. The most common conjugation reaction for phenolic hydroxyl groups is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).

The table below summarizes the predicted metabolic transformations for this compound.

Reaction Type Potential Metabolite Description
Aromatic Hydroxylation4-Bromo-2-hydroxy-alpha,alpha-dimethylphenethylamineAddition of a hydroxyl group at the C2 position of the phenyl ring.
Aromatic Hydroxylation4-Bromo-3-hydroxy-alpha,alpha-dimethylphenethylamineAddition of a hydroxyl group at the C3 position of the phenyl ring.
N-OxidationN-Hydroxy-2-(4-bromophenyl)propan-2-amineOxidation of the primary amine to a hydroxylamine.
N-Oxidation2-(4-Bromophenyl)-2-nitrosopropaneFurther oxidation of the hydroxylamine to a nitroso derivative.
GlucuronidationGlucuronide conjugate of hydroxylated metabolitesConjugation of a glucuronic acid moiety to a hydroxylated metabolite.

Enzymes Potentially Involved in Metabolism

The biotransformation of this compound is predicted to be mediated by several key drug-metabolizing enzymes.

Enzyme Family Specific Enzyme (Predicted) Metabolic Role
Cytochrome P450CYP3A4Aromatic hydroxylation, N-oxidation
UDP-GlucuronosyltransferasesVarious UGT isoformsGlucuronidation of hydroxylated metabolites

It is important to note that these pathways are predictive and based on the metabolism of structurally similar compounds. Detailed in vitro and in vivo studies are required to definitively elucidate the metabolic fate of this compound in biological systems.

Q & A

Q. What are the established synthetic routes for 2-(4-bromophenyl)propan-2-amine, and how can its purity be validated?

A common method involves nucleophilic substitution or condensation reactions. For example, reacting 4-bromophenylthiol with 2-methylaziridine under controlled conditions yields the target compound, followed by purification via flash column chromatography . Validation of purity requires 1H/13C NMR (e.g., δ 1.4 ppm for methyl groups, δ 7.3–7.6 ppm for aromatic protons) and mass spectrometry (expected [M+H]+ at m/z ≈ 214). Residual solvents and byproducts should be quantified using HPLC or GC-MS .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using a diffractometer (e.g., Bruker D8 Venture) and refinement via SHELXL (for small molecules) or SHELXTL (for macromolecular interfaces) can resolve bond lengths, angles, and stereochemistry. Note that bromine’s high electron density may require careful treatment of anomalous scattering effects .

Advanced Research Questions

Q. What contradictions exist in the pharmacological data for this compound, and how can they be resolved?

Some studies report psychoactive properties (e.g., serotonin receptor agonism), while others highlight negligible activity. These discrepancies may arise from stereochemical impurities, metabolic variability, or assay conditions (e.g., cell vs. in vivo models). To resolve them:

  • Use enantiomerically pure samples (chiral HPLC).
  • Validate receptor binding via radioligand assays (e.g., 5-HT2A/2C).
  • Cross-reference with structural analogs like DOB (1-(4-Bromo-2,5-dimethoxyphenyl)propan-2-amine), which shares a bromophenyl motif but shows stronger hallucinogenic effects .

Q. How can computational modeling predict the metabolic pathways of this compound?

Density Functional Theory (DFT) simulations (e.g., Gaussian 16) predict phase I metabolism (e.g., N-demethylation, hydroxylation). In silico tools like MetaCore or ADMET Predictor can map cytochrome P450 interactions. Experimental validation via LC-MS/MS in hepatocyte incubations is critical, as bromine’s electronegativity may alter metabolite stability .

Q. What are the challenges in characterizing degradation products of this compound under oxidative stress?

Bromine’s susceptibility to radical-mediated cleavage can generate 4-bromophenol or propionic acid derivatives. Use HPLC-DAD-ESI-MS to track degradation kinetics. For ambiguous peaks, High-Resolution Mass Spectrometry (HRMS) with isotopic pattern analysis (e.g., Br’s 1:1 M/M+2 ratio) confirms structures. Stability studies should mimic physiological pH and temperature .

Methodological Considerations

Q. How can researchers differentiate this compound from its structural analogs in forensic analysis?

  • GC-MS with derivatization : Trimethylsilyl (TMS) derivatives improve volatility.
  • NMR fingerprinting : Compare aromatic splitting patterns (para-substituted vs. ortho/meta).
  • IR spectroscopy : C-Br stretch (~550 cm⁻¹) vs. C-Cl (~600 cm⁻¹) in analogs like 4-chloro derivatives .

Q. What strategies optimize yield in large-scale synthesis without compromising stereochemical integrity?

  • Use flow chemistry for precise control of reaction kinetics.
  • Catalytic asymmetric synthesis with chiral ligands (e.g., BINAP).
  • Monitor intermediates in real-time via ReactIR or PAT (Process Analytical Technology) .

Regulatory and Safety Considerations

Q. Why is this compound classified as a controlled substance in some jurisdictions?

Its structural similarity to Schedule I drugs like Bromo-DragonFLY (a potent 5-HT2A agonist) raises abuse potential. Regulatory bodies assess:

  • Receptor binding affinity (Ki values).
  • Behavioral assays (e.g., rodent head-twitch response).
  • Forensic prevalence in seized samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.